molecular formula C7H9N5S B11733254 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11733254
M. Wt: 195.25 g/mol
InChI Key: ARYVQXXXBHETIW-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs, particularly as an antimicrobial and anticancer agent. Its ability to interact with specific biological targets makes it a valuable tool for understanding biological processes and developing new therapeutic strategies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against various pathogens and cancer cells, making it a candidate for drug development. Its unique structure allows for the design of derivatives with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science. Additionally, its potential as a pesticide and herbicide is being explored in agriculture.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of DNA synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole
  • 1,5-Dimethyl-1H-pyrazol-4-ylboronic acid
  • Tris(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dionato

Uniqueness

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings in its structure. This dual-ring system allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development. Its unique properties set it apart from other similar compounds, providing opportunities for the development of new materials, drugs, and industrial applications.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H9N5S/c1-4-5(3-9-12(4)2)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11)

InChI Key

ARYVQXXXBHETIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NN=C(S2)N

Origin of Product

United States

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